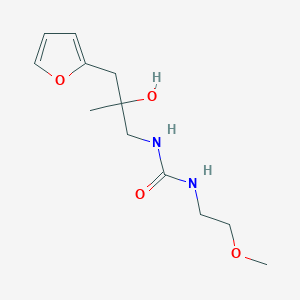

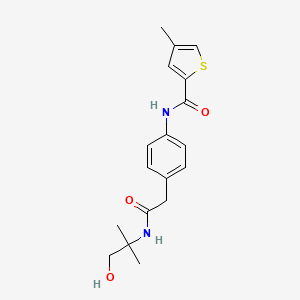

![molecular formula C27H26N2O4 B3017154 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 326017-81-6](/img/structure/B3017154.png)

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate" appears to be a complex organic molecule, likely with pharmaceutical relevance given the presence of a piperidine moiety, which is often seen in drug molecules. The structure suggests a multi-ring system with potential biological activity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the compound , they do provide insight into related synthetic methods that could potentially be adapted for its synthesis. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process is detailed . This method involves starting materials such as 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which undergo a reaction in the presence of PdI2 and KI to form the desired products with a significant degree of stereoselectivity. Although the target compound is not mentioned, similar palladium-catalyzed methodologies could potentially be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of the target compound is not directly analyzed in the provided papers. However, the synthesis paper does mention the use of X-ray diffraction analysis to establish the configuration around the double bond of major stereoisomers . Such analytical techniques could be used to determine the molecular structure of the compound , ensuring the correct stereochemistry is achieved, which is crucial for biological activity.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "this compound". However, the synthesis of related compounds involves oxidative aminocarbonylation, which is a reaction that introduces an amide functionality into a molecule . This type of reaction could be relevant for further functionalization of the compound or for the synthesis of analogs with potentially improved pharmacological properties.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Photopolymerization Initiators

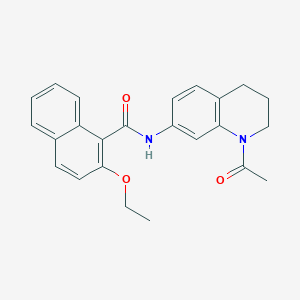

One study discusses the synthesis and application of acrylated naphthalimide one-component visible light initiators, which are structurally similar to the compound . These initiators show good photopolymerization performance and high migration stability, suggesting potential use in materials science, specifically in the development of polymers and coatings that require precise polymerization control under visible light conditions (Yang et al., 2018).

Anti-tubercular Agents

Another study focuses on the synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents, indicating the potential of quinazoline derivatives in medicinal chemistry for the treatment of tuberculosis. Although not directly related to the specified compound, this research highlights the broader applicability of quinazoline structures in developing new therapeutics (Odingo et al., 2014).

Antihypertensive Agents

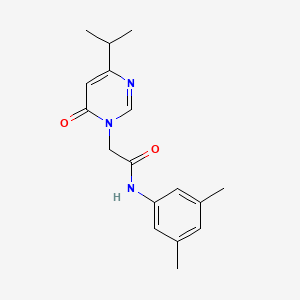

Piperidine derivatives with a quinazoline ring system have been investigated for their antihypertensive activity, revealing the potential of such compounds in pharmacological research aimed at managing hypertension (Takai et al., 1986).

Novel Isoquinolines

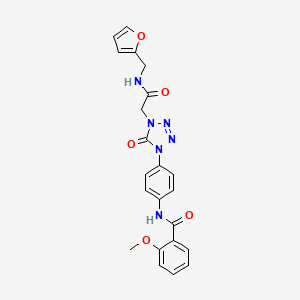

Research exploring the catalyzed multicomponent reactions involving piperidine to produce chimeric polyheterocycles, including isoquinolinone-embedded imidazo[1,2-a]benzimidazoles, underscores the utility of such compounds in creating complex molecular architectures for various scientific applications (Lee et al., 2013).

Propriétés

IUPAC Name |

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-18-7-5-8-19(17-18)27(32)33-16-15-29-25(30)21-10-6-9-20-23(28-13-3-2-4-14-28)12-11-22(24(20)21)26(29)31/h5-12,17H,2-4,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHBHOMVXCQFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)